An In-depth Technical Guide to Acetophenone-Derived Phenyl Ethers
An In-depth Technical Guide to Acetophenone-Derived Phenyl Ethers
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of the chemical compounds often referred to as "4-Acetylphenyl ether," a nomenclature that can be ambiguous. This document clarifies the distinction between two primary compounds, 1-[4-(4-acetylphenoxy)phenyl]ethanone and 4'-Ethoxyacetophenone, and delivers in-depth technical data on their properties, synthesis, and applications, with a focus on field-proven insights and methodologies.
Part 1: Nomenclature Clarification: A Tale of Two Ethers
The term "4-Acetylphenyl ether" can lead to ambiguity. It is crucial to distinguish between two distinct chemical structures:
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1-[4-(4-acetylphenoxy)phenyl]ethanone (CAS: 2615-11-4): This molecule is a symmetrical ether linking two 4-acetylphenol units.
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4'-Ethoxyacetophenone (CAS: 1676-63-7): This compound is an ethyl ether of 4-hydroxyacetophenone, also known as 4-acetylphenetole.
Given the disparity in available research and commercial availability, this guide will cover both compounds but will provide a more extensive focus on 4'-Ethoxyacetophenone, which is more commonly utilized in research and industry.
Part 2: 4'-Ethoxyacetophenone: A Versatile Ketone
4'-Ethoxyacetophenone is a substituted acetophenone that serves as a valuable building block and functional molecule in various chemical applications, most notably in polymer chemistry.
Core Properties and Identification
Precise identification is paramount in scientific research. The following table summarizes the key identifiers and physicochemical properties of 4'-Ethoxyacetophenone.
| Property | Value | Source(s) |
| CAS Number | 1676-63-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 164.20 g/mol | [3] |
| IUPAC Name | 1-(4-ethoxyphenyl)ethanone | [3] |
| Synonyms | p-Ethoxyacetophenone, 4-Acetylphenetole | [3][5] |
| Appearance | White to light yellow solid | |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 268-269 °C at 758 mmHg | [1] |
| Solubility | Soluble in alcohol. Water solubility: 791.1 mg/L. | [1][6] |
| InChI Key | YJFNFQHMQJCPRG-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
Structural elucidation relies on a combination of spectroscopic techniques. Key spectral data for 4'-Ethoxyacetophenone are available through various public databases.
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¹H NMR: Spectra are available, providing characteristic peaks for the ethoxy and acetyl protons.[7]
-
¹³C NMR: Data is accessible for confirming the carbon framework of the molecule.[4]
-
Mass Spectrometry (MS): GC-MS data is available, showing the molecular ion peak and fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: FTIR spectra can be found, indicating the characteristic carbonyl and ether functional group vibrations.[3]
Synthesis Protocol: Friedel-Crafts Acylation
A standard laboratory-scale synthesis of 4'-Ethoxyacetophenone involves the Friedel-Crafts acylation of phenetole (ethoxybenzene). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Reaction:
Phenetole + Acetic Anhydride --(AlCl₃)--> 4'-Ethoxyacetophenone
Step-by-Step Methodology:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
-
Reagent Addition: A solution of phenetole and acetic anhydride in the same solvent is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ at 0-5 °C. The rate of addition should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 4'-Ethoxyacetophenone.
Causality in Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).
-
Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature during the initial addition of reagents helps to control the reaction rate and prevent side reactions.
-
Acidic Work-up: The addition of acid is necessary to hydrolyze the aluminum complex formed between the catalyst and the ketone product, liberating the desired product.
Applications in Polymer Science
4'-Ethoxyacetophenone is primarily utilized as a photoinitiator in UV-curing applications.
Mechanism of Action as a Photoinitiator:
Upon absorption of UV light, 4'-Ethoxyacetophenone undergoes a Norrish Type I cleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid formation of a cross-linked polymer network. This process is fundamental to UV-cured coatings, inks, and adhesives.
Caption: Workflow of 4'-Ethoxyacetophenone as a photoinitiator.
Safety and Handling
According to safety data sheets, 4'-Ethoxyacetophenone presents several hazards that require careful handling.
| Hazard Statement | GHS Classification | Precautionary Measures | Source(s) |
| Causes skin irritation. | Skin Irrit. 2 | Wash hands thoroughly after handling. Wear protective gloves. | [8] |
| Causes serious eye irritation. | Eye Irrit. 2 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [8][9] |
| May cause respiratory irritation. | STOT SE 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8][9] |
| Suspected of causing genetic defects. | Muta. 2 | Obtain special instructions before use. | [9] |
| Suspected of damaging the unborn child. | Repr. 2 | Obtain special instructions before use. | [9] |
| Very toxic to aquatic life. | Aquatic Acute 1 | Avoid release to the environment. | [9] |
Incompatible Materials: Strong oxidizing agents and strong bases.[8]
Storage: Store in a well-ventilated place. Keep the container tightly closed.[8]
Part 3: 1-[4-(4-acetylphenoxy)phenyl]ethanone: The Symmetrical Ether
This compound, also referred to as 4-Acetylphenyl ether, is less common than its ethoxy counterpart. However, its structure is of interest in polymer and materials science.
Core Properties and Identification
| Property | Value | Source(s) |
| CAS Number | 2615-11-4 | [10][11][12][13] |
| Molecular Formula | C₁₆H₁₄O₃ | [10][11][12][13] |
| Molecular Weight | 254.28 g/mol | [10][11][12][13] |
| IUPAC Name | 1-[4-(4-acetylphenoxy)phenyl]ethanone | [13] |
| Appearance | Solid | [11] |
| InChI Key | GZRGHDIUPMPHCB-UHFFFAOYSA-N | [10][11][13][14] |
Synthesis and Applications
The synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone can be achieved through an Ullmann condensation or a nucleophilic aromatic substitution reaction between 4-fluoroacetophenone and 4-hydroxyacetophenone under basic conditions.
Caption: Synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone.
Due to the presence of two ketone functionalities and an ether linkage, this molecule can be explored as a monomer for high-performance polymers, such as polyetherketones (PEKs), which are known for their thermal stability and chemical resistance.
Safety and Handling
Detailed safety information for this specific compound is less readily available. Standard laboratory precautions for handling solid organic chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. It is classified as a combustible solid.[11]
References
-
Material Safety Data Sheet - 4'-Methoxyacetophenone, 98% . (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]
-
Chemical Properties of 4-Acetylphenyl ether (CAS 37407-21-9) . (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
p-Ethoxyacetophenone . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
4-Acetylphenyl ether . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
4'-Ethoxyacetophenone - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
4-ethoxyacetophenone, 1676-39-7 . (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
-
4'-Ethoxyacetophenone | Drug Information, Uses, Side Effects, Chemistry . (n.d.). Pharmacompass.com. Retrieved January 12, 2026, from [Link]
-
4-Ethoxyacetophenone Impurity | 1676-63-7 . (n.d.). SynZeal. Retrieved January 12, 2026, from [Link]
Sources
- 1. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]
- 2. 4′-Ethoxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 3. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 4′-Ethoxyacetophenone CAS#: 1676-63-7 [amp.chemicalbook.com]
- 6. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]
- 7. 4′-Ethoxyacetophenone(1676-63-7) 1H NMR spectrum [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1676-63-7 Cas No. | 4'-Ethoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 10. guidechem.com [guidechem.com]
- 11. 4-Acetylphenyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-ACETYLPHENYL ETHER | 2615-11-4 [chemicalbook.com]
- 13. 4-Acetylphenyl ether | C16H14O3 | CID 17471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Acetylphenyl ether (CAS 37407-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
